molecular formula C8H4BrClF2O B13717776 5'-Bromo-2',3'-difluorophenacyl chloride

5'-Bromo-2',3'-difluorophenacyl chloride

Cat. No.: B13717776
M. Wt: 269.47 g/mol
InChI Key: LGWKIJUYOAUOFI-UHFFFAOYSA-N
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Description

5'-Bromo-2',3'-difluorophenacyl chloride (hypothetical structure inferred from analogs) is a halogenated aromatic compound featuring bromine at the 5' position, fluorine at the 2' and 3' positions, and a reactive acyl chloride group. These analogs share similar halogen substitution patterns and functional groups, making them valuable for comparative analysis.

Properties

Molecular Formula

C8H4BrClF2O

Molecular Weight

269.47 g/mol

IUPAC Name

1-(5-bromo-2,3-difluorophenyl)-2-chloroethanone

InChI

InChI=1S/C8H4BrClF2O/c9-4-1-5(7(13)3-10)8(12)6(11)2-4/h1-2H,3H2

InChI Key

LGWKIJUYOAUOFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-2’,3’-difluorophenacyl chloride typically involves the halogenation of a phenacyl precursor. One common method includes the bromination of 2’,3’-difluorophenacyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 5’-Bromo-2’,3’-difluorophenacyl chloride may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-2’,3’-difluorophenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5’-Bromo-2’,3’-difluorophenacyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5’-Bromo-2’,3’-difluorophenacyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or cross-coupling in synthetic chemistry.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and molecular properties of 5'-bromo-2',3'-difluorophenacyl chloride and its analogs:

Compound Name Molecular Formula Molecular Weight Halogen Substituents (Positions) Functional Group
5'-Bromo-2',3'-difluorophenacyl chloride* C₈H₄BrClF₂O ~290.4 (calc.) Br (5'), F (2',3') Acyl chloride
3'-Bromo-2'-chloro-5'-fluorophenacyl chloride C₈H₄BrCl₂FO 293.156 Br (3'), Cl (2'), F (5') Acyl chloride
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride C₈H₄BrCl₂FO 293.156 Br (5'), Cl (2'), F (3') Acyl chloride
4'-Bromo-2',5'-difluorophenacyl bromide C₈H₄Br₂F₂O 314.0 Br (4', acyl bromide), F (2',5') Acyl bromide
5-Bromo-2,4-difluorobenzenesulfonyl chloride C₆H₂BrClF₂O₂S 291.5 Br (5'), F (2,4) Sulfonyl chloride

*Note: The molecular weight of 5'-bromo-2',3'-difluorophenacyl chloride is estimated based on analogs.

Key Observations :

  • Halogen Effects: Replacement of chlorine with bromine (e.g., 5'-bromo-2'-chloro-3'-fluorophenacyl chloride vs. 3'-bromo-2'-chloro-5'-fluorophenacyl chloride) increases molecular weight by ~3–4 g/mol per substitution .
  • Fluorine Positioning : Fluorine at the 2' and 3' positions (hypothetical target compound) vs. 2' and 5' (4'-bromo-2',5'-difluorophenacyl bromide ) alters electronic effects. Ortho-fluorine substituents increase electron-withdrawing effects, stabilizing the acyl chloride group and enhancing electrophilicity.

Physical and Chemical Properties

Property 5'-Bromo-2',3'-difluorophenacyl chloride* 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride 4'-Bromo-2',5'-difluorophenacyl bromide
Density (g/cm³) ~1.8–2.0 (est.) 2.0±0.1 2.0±0.1
Boiling Point (°C) ~300–310 (est.) Not reported 309.0±42.0
Storage Conditions Likely -20°C (inferred) -4°C (short-term), -20°C (long-term) -20°C (1–2 years)
Reactivity High (acyl chloride) High (acyl chloride) Moderate (acyl bromide)

Reactivity Insights :

  • Acyl chlorides (target compound and analogs ) are more reactive than acyl bromides (e.g., 4'-bromo-2',5'-difluorophenacyl bromide ) in nucleophilic acyl substitution due to chlorine’s higher electronegativity and better leaving-group ability.
  • Fluorine’s electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols .

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